molecular formula C15H21ClN4O3S2 B2490373 N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1351659-29-4

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2490373
CAS No.: 1351659-29-4
M. Wt: 404.93
InChI Key: VZIFLKDOOIRQBK-UHFFFAOYSA-N
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Description

This compound is a benzo[d]thiazole carboxamide derivative featuring a methylsulfonyl-substituted piperazine moiety linked via an ethyl chain. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Key structural elements include:

  • Benzo[d]thiazole core: A bicyclic heteroaromatic system contributing to π-π stacking interactions and receptor binding.
  • Methylsulfonyl-piperazine: A polar substituent that may influence pharmacokinetics (e.g., solubility, metabolic stability).
  • Ethyl linker: Provides conformational flexibility for optimal target engagement.

Properties

IUPAC Name

N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S2.ClH/c1-24(21,22)19-10-8-18(9-11-19)7-6-16-14(20)15-17-12-4-2-3-5-13(12)23-15;/h2-5H,6-11H2,1H3,(H,16,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIFLKDOOIRQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article delves into its synthesis, biological efficacy, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole core, followed by the introduction of the piperazine moiety. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

2.1 Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity, particularly against cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR). For instance, a related series of benzo[4,5]imidazo[2,1-b]thiazole derivatives demonstrated IC50 values against HeLa cells ranging from 55 nmol/L to 100 nmol/L, showing promising potential as EGFR inhibitors .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (nmol/L)Cell Line
D0455.0HeLa
D0888.3HeLa
D09100.0HeLa
Gefitinib1.9HeLa
Osimertinib3.1HeLa

The structure-activity relationship analysis suggests that modifications to the piperazine and thiazole moieties can enhance biological activity and selectivity against cancer cells while minimizing toxicity to normal cells .

2.2 Antibacterial Activity

In addition to its antitumor properties, this compound also shows potential antibacterial activity. Studies have highlighted that thiazole derivatives can inhibit bacterial growth effectively. For example, compounds similar in structure have demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 2: Antibacterial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
Compound A1.9 - 125S. aureus
Compound B8.1 - 130E. coli
Compound C3.9P. aeruginosa

Case Study 1: Antitumor Efficacy

A study conducted on a series of benzo[d]thiazole derivatives revealed that modifications in the side chains significantly impacted their antitumor efficacy against various cancer cell lines . The results indicated that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced activity.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of thiazole-based compounds demonstrated their effectiveness against biofilms formed by resistant bacterial strains . The study emphasized the importance of structural modifications in enhancing antibacterial performance.

4. Conclusion

This compound represents a promising candidate in both oncology and antibacterial research fields. Its biological activities are influenced significantly by its chemical structure, suggesting avenues for further optimization and development into therapeutic agents.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride have been tested against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results indicate that the compound's structure enhances its efficacy against bacterial pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Similar benzothiazole derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF7). Studies have indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Case Study: Anticancer Screening Results

In a study evaluating the anticancer activity of benzothiazole derivatives:

  • Compound D showed significant cytotoxicity against MCF7 cells with an IC50 value of 5 µM.
  • Compound E demonstrated lower activity with an IC50 value of 15 µM.

These findings suggest that modifications to the benzothiazole structure can enhance anticancer activity .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is supported by its interaction with dopamine and serotonin receptors. Similar compounds have been identified as dopamine and serotonin antagonists, which may provide therapeutic benefits for neuropsychiatric disorders.

Mechanism of Action:

  • The compound likely interacts with neurotransmitter receptors, modulating dopaminergic and serotonergic pathways.
  • This interaction could lead to effects such as mood stabilization and reduction in anxiety symptoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural Analogues with Piperazine and Heterocyclic Systems
Compound Name/ID Key Structural Features Synthesis Yield/Form Notable Properties/Applications Reference
Target Compound Benzo[d]thiazole-2-carboxamide, methylsulfonyl-piperazine, ethyl linker, HCl salt N/A (inferred) Likely solid; enhanced solubility via HCl
Ziprasidone Related Compound B (USP) Bis-benzo[d]isothiazol-piperazine, dichloro-biindoline Impurity in antipsychotic formulations
Compound 3ag (2-(2-(4-(m-tolyl)piperazin-1-yl)ethyl)benzo[d]oxazole) Benzo[d]oxazole, m-tolyl-piperazine, ethyl linker Light yellow oil Flexible linker for CNS-targeting agents
2x () Benzo[d]oxazolethio, pyrimidine-piperazine, ethyl chain 39–92% (varies) Kinase inhibitor candidate
1215321-47-3 (N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide HCl) Fluorobenzo[d]thiazole, piperidine-sulfonyl, dimethylaminoethyl chain Potential anticancer agent (sulfonyl group enhances binding)

Key Observations :

  • Heterocyclic Core : Replacing benzo[d]thiazole with benzo[d]oxazole (e.g., 3ag) or isothiazole (Ziprasidone analogues) alters electronic properties and bioavailability. Sulfur in thiazole improves lipophilicity compared to oxygen in oxazole .
  • Piperazine Substituents : Methylsulfonyl groups (target compound) enhance polarity and metabolic stability compared to aryl-substituted piperazines (e.g., 3ag’s m-tolyl group) .
  • Linker Flexibility: Ethyl chains balance rigidity and flexibility, as seen in 3ag and 2x, but branching (e.g., dimethylaminoethyl in 1215321-47-3) may affect target selectivity .
Physicochemical Properties
  • Solubility : Hydrochloride salts (target, 1215321-47-3) exhibit superior aqueous solubility vs. neutral analogs (e.g., 3ag oil) .
  • Thermal Stability : Methylsulfonyl groups (target) may increase melting points compared to alkyl-piperazines (e.g., 3ag, mp 107–109°C) .
Pharmacological Implications
  • Metabolic Fate : Sulfonyl groups (target) resist oxidative metabolism better than methoxy or tolyl substituents (e.g., Ziprasidone impurities) .

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